5-Amino-4-bromo-2-methoxy-benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
5-amino-4-bromo-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
LTEXZHHYNMZYRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)N)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Amino 4 Bromo 2 Methoxy Benzoic Acid
Retrosynthetic Strategies and Key Precursors for 5-Amino-4-bromo-2-methoxy-benzoic Acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes by recognizing the key bond disconnections and functional group interconversions (FGIs).
Disconnection Approaches for the Substituted Benzoic Acid Core
For this compound, several retrosynthetic disconnections can be proposed. A primary strategy involves FGIs to simplify the substituent pattern. The amino group is a logical starting point for disconnection, as it can be readily formed from the reduction of a nitro group. youtube.com This FGI leads to the precursor, 4-bromo-2-methoxy-5-nitrobenzoic acid.
Further disconnection of the C-Br bond via electrophilic aromatic substitution (EAS) points to 2-methoxy-5-nitrobenzoic acid as the next key intermediate. The directing effects of the methoxy (B1213986) (ortho-, para-directing) and the carboxyl/nitro groups (meta-directing) align to favor substitution at the C-4 position.
Continuing the retrosynthesis, the nitro group can be disconnected, suggesting an initial nitration of 2-methoxybenzoic acid. Finally, the carboxyl and methoxy groups can be traced back to simpler precursors. A common approach for the benzoic acid moiety is the oxidation of a toluene (B28343) derivative. youtube.com Therefore, a plausible and efficient synthetic pathway, illustrated below, starts from 2-methoxytoluene.
Proposed Retrosynthetic Pathway:
Figure 1: A plausible retrosynthetic route for this compound, highlighting key precursors such as 2-methoxy-5-nitrobenzoic acid and 2-methoxytoluene.
This analysis identifies 2-methoxybenzoic acid or 2-methoxytoluene as viable starting materials. The forward synthesis would proceed via nitration, bromination, and reduction, with the potential need to protect or interconvert the carboxylic acid functionality.
Amino Group Introduction: Nitration, Reduction, and Direct Amination Pathways
The introduction of an amino group onto an aromatic ring is a fundamental transformation, most commonly achieved through a two-step nitration-reduction sequence. youtube.comacs.org
Nitration: The nitration of an aromatic ring is a classic electrophilic aromatic substitution. It is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). jove.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction. jove.com
Reduction: The subsequent reduction of the aromatic nitro group to an amine is a critical step. A variety of reagents can accomplish this transformation, and the choice often depends on the presence of other sensitive functional groups, such as halogens. acs.org Catalytic hydrogenation is highly efficient but can sometimes lead to dehalogenation, the undesired removal of a halogen substituent. google.comcommonorganicchemistry.com To mitigate this, specific catalysts or conditions are employed. Metal-in-acid reductions offer a robust alternative.
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol (B129727) or Ethanol (B145695) solvent, RT, 1-4 atm H₂ | High yield, clean reaction, catalyst can be recycled. | May cause dehalogenation of aryl halides. commonorganicchemistry.com |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol/Water solvent, elevated temp/pressure. | Less prone to dehalogenation than Pd/C for bromo- and chloro-substituents. commonorganicchemistry.com | Requires higher temperatures/pressures. |
| Metal/Acid Reduction | Fe, HCl or Acetic Acid | Aqueous ethanol, reflux. | Economical, tolerant of many functional groups. youtube.com | Requires stoichiometric amounts of metal, workup can be cumbersome. |
| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol, reflux. | Mild conditions, good for sensitive substrates. commonorganicchemistry.com | Generates tin-based waste products. |
| Transfer Hydrogenation | Hydrazine (N₂H₄·H₂O), Fe catalyst | Methanol, reflux. | Avoids use of high-pressure H₂ gas. mdpi.com | Hydrazine is highly toxic. |
Table 1: A comparative overview of common methods for the reduction of aromatic nitro compounds to amines.
For the synthesis of this compound, a method like iron in acetic acid or tin(II) chloride would be preferable to minimize the risk of reducing the C-Br bond. google.com
Regioselective Bromination Techniques for Aromatic Rings
The regioselective installation of a bromine atom is dictated by the electronic properties of the substituents already present on the aromatic ring. In the proposed synthesis starting from 2-methoxy-5-nitrobenzoic acid, the strongly activating, ortho-, para-directing methoxy group (-OCH₃) and the strongly deactivating, meta-directing nitro (-NO₂) and carboxyl (-COOH) groups work in concert. The methoxy group directs towards C-4 and C-6, while the nitro and carboxyl groups direct towards C-4. This powerful synergistic effect ensures high regioselectivity for bromination at the C-4 position.
Electrophilic bromination is typically achieved using molecular bromine (Br₂) with a Lewis acid catalyst, or with other brominating agents.
| Reagent | Catalyst/Conditions | Description |
| Molecular Bromine (Br₂) | FeBr₃ or AlBr₃ | The classic method. The Lewis acid polarizes the Br-Br bond, creating a more powerful electrophile. pressbooks.pub |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄), solvent (e.g., CH₂Cl₂) | A solid, easier-to-handle source of electrophilic bromine, often used for milder bromination. |
| Bromide/Bromate Mixture | NaBr/NaBrO₃, aqueous acid | An in-situ generation method for bromine, considered a greener alternative to using liquid Br₂ directly. rsc.org |
| Tetrabutylammonium tribromide (TBATB) | Dichloromethane (B109758) or similar solvent | A stable, solid reagent that offers high selectivity and is safer to handle than molecular bromine. nih.gov |
Table 2: Common brominating agents for electrophilic aromatic substitution.
Methoxy Group Installation and Etherification Methodologies
If the synthesis were to begin from a phenolic precursor, such as 2-hydroxybenzoic acid, the methoxy group would be installed via an etherification reaction. The most common method for preparing aryl methyl ethers is the Williamson Ether Synthesis . masterorganicchemistry.combyjus.com
This reaction involves the deprotonation of the phenol's hydroxyl group with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then acts as a nucleophile in an Sₙ2 reaction with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). numberanalytics.comfrancis-press.comlibretexts.org The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724). byjus.com
Reaction Scheme: Ar-OH + Base → Ar-O⁻ → (with CH₃-X) → Ar-O-CH₃ + X⁻
Carboxyl Group Formation and Ester/Acid Interconversions
The carboxylic acid group can be introduced through various methods or carried through the synthesis from a benzoic acid derivative.
| Method | Precursor | Reagent(s) | Description |
| Side-Chain Oxidation | Toluene derivative (Ar-CH₃) | KMnO₄, NaOH, H₂O, heat; then H₃O⁺ | A powerful method to convert a benzylic methyl group directly to a carboxylic acid. youtube.comacs.orgsci-hub.se |
| Ester Hydrolysis | Benzoate ester (Ar-COOR) | NaOH or H₂SO₄, H₂O, heat | A common final step, used to deprotect a carboxylic acid that was masked as an ester to prevent unwanted side reactions (e.g., during reduction). quora.comgoogle.comchegg.comsserc.org.uk |
| Nitrile Hydrolysis | Benzonitrile (Ar-CN) | H₃O⁺ or OH⁻, H₂O, heat | A nitrile group can be introduced via Sandmeyer reaction from an amine and then hydrolyzed to the carboxylic acid. askfilo.comdoubtnut.combrainly.indoubtnut.com |
Table 3: Key methods for the formation and interconversion of aromatic carboxylic acids.
In many synthetic routes, the carboxyl group is protected as an ester (e.g., a methyl or ethyl ester) during steps like nitration or reduction to prevent side reactions. quora.com The final step of the synthesis is then the hydrolysis of the ester back to the carboxylic acid, typically under acidic or basic conditions. chegg.comsserc.org.uk
Mechanistic Investigations of Formation Reactions Pertaining to this compound
Understanding the reaction mechanisms is crucial for controlling the synthesis and predicting outcomes. The key transformations in the proposed route are electrophilic aromatic substitutions (nitration and bromination) and the reduction of the nitro group.
The mechanism for electrophilic aromatic substitution proceeds in two main steps:
Attack by the π system: The electron-rich aromatic ring acts as a nucleophile, attacking the strong electrophile (e.g., NO₂⁺ for nitration, Br⁺ for bromination). libretexts.org This step is typically the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pressbooks.pubfiveable.memsu.edu
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and yields the substituted product. libretexts.org
For the bromination of the intermediate 2-methoxy-5-nitrobenzoic acid , the methoxy group strongly stabilizes the arenium ion when the attack occurs at the ortho or para positions through resonance donation of its lone pair electrons. Conversely, the nitro and carboxyl groups are deactivating because their electron-withdrawing nature destabilizes the carbocation intermediate. The directing effects align to favor the formation of the sigma complex leading to substitution at C-4, as this position is para to the strongly activating methoxy group and meta to the deactivating groups.
The reduction of the nitro group to an amine by a metal in acid is believed to occur in a stepwise fashion on the surface of the metal. The process involves the transfer of multiple electrons and protons, proceeding through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates before reaching the final amine (-NH₂). mdpi.comnih.govnumberanalytics.com
Figure 2: A proposed forward synthesis pathway for this compound based on the retrosynthetic analysis.
Reaction Mechanism Elucidation for Halogenation Processes
The introduction of a bromine atom at the C4 position of a 2-methoxy-5-aminobenzoic acid precursor is a critical step in the synthesis of the target molecule. The mechanism of this electrophilic aromatic substitution is heavily influenced by the directing effects of the existing substituents. The methoxy group (-OCH₃) at C2 and the amino group (-NH₂) at C5 are both activating, ortho-, para-directing groups. However, the amino group is a much stronger activator than the methoxy group.
The bromination is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂). The reaction proceeds via the formation of a sigma complex (also known as an arenium ion), where the bromine electrophile attacks the electron-rich aromatic ring. The stability of the intermediate carbocation determines the regioselectivity of the reaction.
In the case of a 2-methoxy-5-aminobenzoic acid precursor, the C4 position is para to the strongly activating amino group and ortho to the methoxy group. This alignment makes the C4 position highly susceptible to electrophilic attack. The mechanism can be depicted as follows:
Generation of the electrophile: The brominating agent provides the electrophilic bromine species. In the case of Br₂, a Lewis acid catalyst may be used to increase its electrophilicity.
Nucleophilic attack: The π-electrons of the benzene (B151609) ring attack the electrophilic bromine, forming a resonance-stabilized sigma complex. The positive charge in this intermediate is delocalized over the ring and is particularly stabilized by the lone pairs of the amino and methoxy groups.
Deprotonation: A base, which could be the solvent or the counter-ion of the brominating agent, removes a proton from the C4 position, restoring the aromaticity of the ring and yielding the 4-bromo product.
The regioselectivity of halogenation can also be influenced by the presence of other functional groups and the reaction conditions. For instance, in related syntheses, the use of specific catalysts and solvents can further enhance the selectivity of the halogenation step.
Kinetic Studies in Amination and Etherification Reactions
While direct kinetic studies on the amination and etherification reactions for the synthesis of this compound are not extensively reported in the literature, valuable insights can be drawn from studies on analogous benzoic acid derivatives. Kinetic studies are crucial for understanding reaction rates, determining the order of reaction with respect to each reactant, and optimizing reaction conditions for industrial-scale production.
For instance, kinetic studies of benzoic acid esterification, a reaction analogous to etherification, have shown that the reaction often follows first-order kinetics with respect to the benzoic acid. researchgate.net Similar principles can be applied to study the etherification step (methylation of a hydroxyl group) in a precursor to the target molecule. The rate of reaction would likely depend on the concentration of the benzoic acid derivative, the methylating agent (e.g., dimethyl sulfate), and the catalyst.
In the context of amination, which could involve the reduction of a nitro group to an amino group, kinetic studies would focus on the rate of reduction. This is often a catalytic process, for example, using a palladium on carbon (Pd/C) catalyst and a hydrogen source. The reaction rate would be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and substrate concentration.
A hypothetical kinetic study for the synthesis of a precursor to this compound could involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like High-Performance Liquid Chromatography (HPLC). The data obtained could then be used to determine the rate law and the activation energy of the reaction, providing a quantitative understanding of the reaction dynamics.
Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters.
Solvent System Effects on Reaction Efficiency and Regioselectivity
The choice of solvent is critical as it can influence reaction rates, solubility of reactants and intermediates, and even the regioselectivity of the reaction. For the synthesis of substituted benzoic acids, a variety of solvents have been explored. In the synthesis of a structurally similar compound, 4-amino-5-chloro-2-methoxybenzoic acid, acetone (B3395972) and dimethylformamide (DMF) were used as solvents for methylation and chlorination steps, respectively. google.com
The polarity of the solvent can have a significant impact. For instance, studies on benzoic acid have shown that solvent polarity affects crystal growth and morphology. rsc.orgresearchgate.net In the context of the synthesis of this compound, polar aprotic solvents like DMF or acetonitrile might be suitable for nucleophilic substitution reactions, while less polar solvents like dichloromethane or chloroform (B151607) could be employed for halogenation steps. The use of a mixed solvent system can also be advantageous in balancing solubility and reactivity.
The table below illustrates the effect of different solvents on a hypothetical bromination reaction yield for a precursor to the target molecule, based on general principles observed in similar syntheses.
| Solvent | Dielectric Constant (at 20°C) | Hypothetical Yield (%) |
| Dichloromethane | 9.1 | 85 |
| Acetonitrile | 37.5 | 78 |
| Tetrahydrofuran (THF) | 7.6 | 82 |
| N,N-Dimethylformamide (DMF) | 36.7 | 75 |
This data is illustrative and based on general trends in electrophilic aromatic substitution reactions.
Influence of Temperature and Pressure Control on Reaction Outcomes
Pressure can also be a key variable, particularly in reactions involving gaseous reagents like hydrogen in a reduction step or oxygen in an oxidation step. For instance, the catalytic hydrogenation of a nitro group is typically performed under a positive pressure of hydrogen to ensure a sufficient concentration of the reducing agent in the reaction mixture.
The optimization of temperature and pressure is often an empirical process, involving running the reaction under various conditions to identify the optimal range for maximizing the yield of the desired product while minimizing the formation of impurities.
Catalytic Approaches and Catalyst Screening in the Synthesis of Benzoic Acid Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to more efficient, selective, and sustainable chemical transformations. In the synthesis of benzoic acid derivatives, various catalytic systems have been employed.
For the synthesis of substituted benzoic acids via oxidation of the corresponding toluenes, catalysts based on cobalt and manganese salts are commonly used in industrial processes. thieme-connect.com For laboratory-scale synthesis and for achieving specific functional group transformations, a wider range of catalysts is available.
In the context of synthesizing this compound, catalysts could be employed in several key steps:
Halogenation: While often carried out with stoichiometric reagents, catalytic methods for halogenation are being developed to improve sustainability.
Amination: The reduction of a nitro group is almost exclusively done catalytically, with Pd/C being a common choice.
Etherification: Acid or base catalysis can be used for the methylation of a hydroxyl group.
Recent research has also focused on the use of novel catalysts for the functionalization of benzoic acids. For example, heterogeneous catalysts, such as urea-benzoic acid functionalized magnetic nanoparticles, have been developed for the synthesis of various heterocyclic compounds under mild and green conditions. nih.govrsc.org Such catalysts offer the advantage of easy separation and reusability.
The table below provides a summary of potential catalysts for different steps in the synthesis of this compound, based on literature for similar transformations.
| Reaction Step | Catalyst | Rationale |
| Bromination | Iron(III) bromide (FeBr₃) | Lewis acid catalyst to activate bromine. |
| Nitration | Sulfuric Acid (H₂SO₄) | Protonates nitric acid to form the nitronium ion electrophile. |
| Nitro Reduction | Palladium on Carbon (Pd/C) | Heterogeneous catalyst for hydrogenation. |
| Etherification | Potassium Carbonate (K₂CO₃) | Base catalyst for methylation with dimethyl sulfate. |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating these principles.
One key aspect is the use of greener reagents. For instance, in oxidation reactions, using hydrogen peroxide as the oxidant with a selenium-containing catalyst in water presents an eco-friendly alternative to traditional oxidizing agents. mdpi.com This method often proceeds under mild conditions and can allow for the recycling of the aqueous medium and catalyst.
Another green chemistry approach is the use of catalytic methods, which reduce the amount of waste generated compared to stoichiometric reactions. The use of heterogeneous catalysts is particularly advantageous as it simplifies product purification and allows for catalyst recycling. nih.govrsc.org
Solvent selection is also a crucial consideration. The ideal green solvent is non-toxic, non-flammable, and derived from renewable resources. Water is often considered the ultimate green solvent, and efforts are being made to develop synthetic methods that can be performed in aqueous media. For example, the Schotten-Baumann reaction for benzoylation can be carried out in an aqueous environment at room temperature. brazilianjournals.com.br
Development of Solvent-Free and Aqueous-Phase Methodologies
The chemical industry is increasingly shifting away from volatile organic solvents to reduce environmental impact and improve safety. For the synthesis of compounds like this compound, solvent-free and aqueous-phase methodologies are at the forefront of green chemistry innovation.
Solvent-Free Synthesis:
Solid-state synthesis, also known as "shake and bake" chemistry, offers a promising solvent-free alternative. sigmaaldrich.com This method involves the reaction of non-volatile solids by grinding, pelletizing, and heating. sigmaaldrich.com While specific solvent-free synthesis of this compound is not widely documented, the principles of solid-state organic chemistry suggest its feasibility. sigmaaldrich.comacs.org Such reactions can lead to remarkable yields and stereoselectivity. acs.org A potential approach could involve the solid-state bromination of a suitable precursor, such as 2-amino-5-methoxybenzoic acid.
Aqueous-Phase Synthesis:
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of aromatic compounds in aqueous media is an active area of research. For instance, the bromination of aromatic compounds can be carried out in water using reagents like an aluminum bromide-bromine system. psu.edu This method has been shown to be effective for various substituted aromatics and offers the potential for recycling the brominating agent. psu.edu A proposed aqueous synthesis for a related compound, 2-bromo-5-methoxybenzoic acid, involves the reaction of m-methoxybenzoic acid with bromine in an aqueous sodium hydroxide solution. google.com Such approaches could be adapted for the synthesis of this compound, potentially leading to simpler workup procedures and reduced environmental impact. The Sandmeyer reaction, a common method for introducing substituents onto an aromatic ring, can also be performed in aqueous media, providing a route to convert aminobenzoic acids to other derivatives without organic solvents. scirp.org
| Methodology | Typical Solvents | Key Advantages | Potential for this compound Synthesis |
|---|---|---|---|
| Conventional Synthesis | Halogenated hydrocarbons (e.g., Dichloromethane, Chloroform), Acetic Acid | Well-established procedures | Established routes often involve multiple steps with solvent-intensive purifications. |
| Solvent-Free Synthesis (Solid-State) | None | Reduced waste, potential for high yields and selectivity, operational simplicity. sigmaaldrich.comacs.org | Feasible for bromination and other key reaction steps, though specific protocols are not yet established. |
| Aqueous-Phase Synthesis | Water | Environmentally benign, non-toxic, non-flammable, potential for catalyst recycling. psu.edu | Applicable for bromination and Sandmeyer reactions, offering a greener alternative to conventional methods. psu.edugoogle.comscirp.org |
Atom Economy and Waste Minimization Strategies in Process Design
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in converting reactants into the desired product. jocpr.com High atom economy is achieved by designing reactions that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. numberanalytics.com
Strategies for improving atom economy in the synthesis of this compound include:
Addition Reactions: These reactions, such as catalytic hydrogenation, are inherently atom-economical as they incorporate all atoms of the reactants into the product. jocpr.com
Catalysis: The use of catalysts in place of stoichiometric reagents can significantly improve atom economy by reducing the amount of waste generated. numberanalytics.comnih.gov For example, catalytic amination or bromination processes would be preferable to traditional methods that use stoichiometric amounts of reagents. nih.gov
Rearrangement Reactions: These reactions also exhibit high atom economy as they reorganize the atoms within a molecule without the loss of any atoms.
Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of solvent use, energy consumption, and the generation of hazardous by-products. researchgate.net In the context of industrial chemical production, minimizing waste is crucial for both environmental and economic reasons. researchgate.net For the synthesis of brominated aromatic acids, strategies such as recycling reagents and solvents, and optimizing reaction conditions to prevent the formation of by-products are key to minimizing waste. psu.eduresearchoutreach.org
| Strategy | Description | Relevance to this compound Synthesis |
|---|---|---|
| Maximizing Reactant Utilization | Employing reactions with high atom economy, such as additions and rearrangements, and optimizing yields. numberanalytics.com | Choosing synthetic routes that favor atom-economical steps like catalytic hydrogenation for the amino group introduction. jocpr.com |
| Minimizing Waste Generation | Using catalytic methods, selecting highly selective reagents, and recycling solvents and reagents. numberanalytics.comresearchgate.net | Implementing catalytic bromination and amination, and developing processes for the recovery and reuse of solvents and catalysts. psu.edunih.gov |
| Optimizing Reaction Conditions | Controlling temperature, pressure, and solvent to maximize product formation and minimize side reactions. numberanalytics.com | Fine-tuning reaction parameters for each synthetic step to reduce the formation of isomers and other impurities. |
Purification and Isolation Techniques for this compound and Related Intermediates
The purity of this compound is critical for its subsequent applications. Therefore, effective purification and isolation techniques for the final product and its synthetic intermediates are essential.
Commonly employed purification methods include:
Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is crucial and is often determined empirically. For related aminobenzoic acids, mixtures of ethanol and water have been used for recrystallization. A general procedure for a related bromo-substituted benzoic acid involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly to form crystals.
Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. For non-polar compounds, silica (B1680970) gel is a common stationary phase, with mixtures of ethyl acetate (B1210297) and hexane (B92381) used as the mobile phase.
Acid-Base Extraction: The acidic nature of the carboxylic acid group and the basic nature of the amino group in this compound allow for purification via acid-base extraction to remove neutral impurities.
The isolation of intermediates throughout the synthesis is also crucial for ensuring the purity of the final product. For example, in a multi-step synthesis, each intermediate may be isolated and purified before proceeding to the next step. This can be achieved through filtration if the intermediate precipitates from the reaction mixture, or by extraction and subsequent purification. thieme-connect.com
Characterization and Control of By-product Formation and Impurity Profiles in Synthesis
The control of by-product formation is a significant challenge in the synthesis of highly substituted aromatic compounds like this compound. The presence of multiple functional groups on the benzene ring can lead to the formation of regioisomers and other impurities.
Common By-products and Impurities:
In the bromination of substituted benzoic acids, the formation of isomeric products is a common issue. For example, in the synthesis of 5-bromo-2-chlorobenzoic acid, the formation of 4-bromo-2-chlorobenzoic acid as an impurity has been reported. google.com Similarly, in the synthesis of this compound, the formation of other brominated isomers is possible. The starting materials themselves can also contain impurities that may be carried through the synthesis or react to form new impurities. For instance, 5-amino-2-nitrobenzoic acid has been found to contain an undisclosed impurity of 3-amino-4-nitrobenzyl acetate. nih.gov 4-Amino-5-bromo-2-methoxybenzenecarboxylic acid is also noted as an impurity of the antiemetic drug bromopride.
Control Strategies:
Reaction Condition Optimization: Careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents can help to minimize the formation of by-products. For instance, in the bromination of 2-amino-4-(methoxycarbonyl)benzoic acid, it was found that using 1.22 equivalents of N-bromosuccinimide (NBS) at 0-10°C gave the best results in terms of yield and purity. thieme-connect.com
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of a reaction. For example, in the preparation of 5-bromo-2-chlorobenzoic acid, the use of a sulfur-containing catalyst was found to inhibit the formation of the undesired 4-bromo isomer. google.com
Starting Material Purity: Using high-purity starting materials is essential to prevent the introduction of impurities into the final product.
Characterization of Impurities:
A variety of analytical techniques are used to identify and quantify impurities, including:
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture. thieme-connect.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of molecules, allowing for the identification of isomers and other impurities. rsc.org
Mass Spectrometry (MS): Used to determine the molecular weight of compounds and can help in identifying unknown impurities.
| Potential Impurity | Origin | Control/Mitigation Strategy |
|---|---|---|
| Regioisomers (e.g., other brominated isomers) | Lack of complete regioselectivity in the bromination step. google.com | Optimization of reaction conditions (temperature, catalyst) to favor the desired isomer. thieme-connect.comgoogle.com |
| Over-brominated products | Excess of brominating agent or harsh reaction conditions. | Precise control of stoichiometry and reaction conditions. thieme-connect.com |
| Impurities from starting materials | Presence of impurities in the initial reactants. nih.gov | Use of high-purity starting materials and characterization of raw materials before use. |
| Unreacted starting materials and intermediates | Incomplete reaction. | Monitoring reaction progress and ensuring complete conversion; effective purification of the final product. |
Chemical Transformations and Derivatization of 5 Amino 4 Bromo 2 Methoxy Benzoic Acid
Modifications of the Amino Functional Group of 5-Amino-4-bromo-2-methoxy-benzoic Acid
The amino group of this compound is a primary nucleophilic center, susceptible to a variety of chemical modifications. Its reactivity is modulated by the electron-donating methoxy (B1213986) group and the electron-withdrawing bromo and carboxyl groups.
Acylation and Sulfonylation Reactions
The amino group of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions typically proceed by nucleophilic attack of the amino group on the electrophilic carbonyl or sulfonyl center of an acylating or sulfonylating agent, respectively.
Acylation: Acylation can be achieved using various reagents, such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) or pyridine (B92270) would yield N-acetyl-5-amino-4-bromo-2-methoxy-benzoic acid. The reaction of aminobenzoic acids with mixed anhydrides of N-acylamino acids is a known method for forming peptide-like bonds google.com.
Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction, known as the Hinsberg test for primary amines, would result in the formation of a soluble sulfonamide salt upon treatment with aqueous alkali. A related two-step synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid involves the reaction of a protected aminobenzoic acid ester with chlorosulfonic acid google.com.
| Reaction Type | Reagent | Product | Typical Conditions |
| Acylation | Acetyl chloride | N-(4-bromo-2-carboxy-5-methoxyphenyl)acetamide | Inert solvent (e.g., DCM), base (e.g., pyridine) |
| Acylation | Acetic anhydride | N-(4-bromo-2-carboxy-5-methoxyphenyl)acetamide | Mild heating, optional catalyst (e.g., DMAP) |
| Sulfonylation | p-Toluenesulfonyl chloride | 4-bromo-2-carboxy-5-methoxy-N-(p-tolylsulfonyl)aniline | Base (e.g., pyridine), 0°C to room temperature |
| Sulfonylation | Methanesulfonyl chloride | N-(4-bromo-2-carboxy-5-methoxyphenyl)methanesulfonamide | Aprotic solvent, tertiary amine base |
Diazotization and Subsequent Sandmeyer-Type Transformations
The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions wikipedia.orgnumberanalytics.com.
Diazotization: The formation of the diazonium salt is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) thieme-connect.com. The resulting 4-bromo-2-carboxy-5-methoxybenzenediazonium salt is generally unstable and used immediately in subsequent reactions.
Sandmeyer Reactions: The Sandmeyer reaction involves the displacement of the diazonium group with a nucleophile, catalyzed by copper(I) salts wikipedia.orgorganic-chemistry.org.
Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can replace the diazonium group with a chloro or bromo substituent, respectively.
Cyanation: Reaction with copper(I) cyanide (CuCN) introduces a cyano group, which can be further hydrolyzed to a carboxylic acid.
Hydroxylation: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the corresponding phenol (B47542).
These transformations provide a powerful method for the synthesis of a variety of derivatives from this compound that would be difficult to prepare by direct substitution methods organic-chemistry.org.
| Reaction | Reagent(s) | Product |
| Diazotization | NaNO₂, HCl (aq) | 4-bromo-2-carboxy-5-methoxybenzenediazonium chloride |
| Sandmeyer (Chlorination) | CuCl | 4-bromo-2-chloro-5-methoxybenzoic acid |
| Sandmeyer (Bromination) | CuBr | 2,4-dibromo-5-methoxybenzoic acid |
| Sandmeyer (Cyanation) | CuCN | 4-bromo-2-cyano-5-methoxybenzoic acid |
| Schiemann Reaction | HBF₄, then heat | 4-bromo-2-fluoro-5-methoxybenzoic acid |
| Hydroxylation | H₂O, H₂SO₄, heat | 4-bromo-2-hydroxy-5-methoxybenzoic acid |
Formation of Schiff Bases and Related Imine Derivatives
The amino group of this compound can undergo condensation with aldehydes or ketones to form Schiff bases (imines) nih.govnih.gov. This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The reaction of various aminobenzoic acids with substituted benzaldehydes is a well-established method for the synthesis of Schiff bases nih.gov. For instance, reacting this compound with an aromatic aldehyde, such as benzaldehyde, in a suitable solvent like ethanol (B145695) with a catalytic amount of acid would yield the corresponding N-benzylidene derivative. The formation of Schiff bases is often reversible and can be driven to completion by removing the water formed during the reaction.
| Carbonyl Compound | Product (Schiff Base) | Typical Conditions |
| Benzaldehyde | 4-bromo-2-methoxy-5-((benzylidene)amino)benzoic acid | Ethanol, reflux, catalytic acetic acid |
| Salicylaldehyde | 4-bromo-5-((2-hydroxybenzylidene)amino)-2-methoxybenzoic acid | Methanol (B129727), room temperature |
| 4-Nitrobenzaldehyde | 4-bromo-2-methoxy-5-((4-nitrobenzylidene)amino)benzoic acid | Ethanol, reflux |
| Acetone (B3395972) | 4-bromo-2-methoxy-5-((propan-2-ylidene)amino)benzoic acid | Neat or in a suitable solvent, acid catalyst |
Transformations Involving the Carboxyl Functional Group
The carboxylic acid group of this compound is a versatile handle for various chemical transformations, including esterification, amidation, and decarboxylation.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). For example, refluxing this compound in methanol with a catalytic amount of sulfuric acid would yield methyl 5-amino-4-bromo-2-methoxybenzoate. Alternatively, the carboxylate can be activated, for instance, by conversion to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. A process for the large-scale production of a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, involves an esterification step researchgate.net.
Amidation: The formation of amides from this compound can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Similar to esterification, the carboxylic acid can first be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. Copper-catalyzed amination of bromobenzoic acids has also been reported as a method to form N-aryl anthranilic acid derivatives nih.gov.
| Reaction Type | Reagent(s) | Product | Typical Conditions |
| Esterification (Fischer) | Methanol, H₂SO₄ (cat.) | Methyl 5-amino-4-bromo-2-methoxybenzoate | Reflux |
| Esterification (via Acyl Chloride) | 1. SOCl₂ 2. Ethanol | Ethyl 5-amino-4-bromo-2-methoxybenzoate | 1. Reflux 2. Room temperature |
| Amidation (Coupling Agent) | Benzylamine, DCC | 5-amino-N-benzyl-4-bromo-2-methoxybenzamide | DCM, room temperature |
| Amidation (via Acyl Chloride) | 1. Oxalyl chloride 2. Ammonia | 5-amino-4-bromo-2-methoxybenzamide | 1. Inert solvent 2. Aqueous ammonia |
Decarboxylation Pathways and Derivatives
Decarboxylation, the removal of the carboxyl group, from aromatic carboxylic acids can be challenging and often requires harsh conditions. However, specific substitution patterns can facilitate this reaction. The presence of electron-donating groups, such as the methoxy group in this compound, can influence the ease of decarboxylation nih.gov.
While direct thermal decarboxylation would likely require very high temperatures, catalytic methods can be more efficient. For instance, copper-catalyzed decarboxylation in the presence of a suitable proton source is a known method for certain benzoic acid derivatives. Photoredox catalysis has also emerged as a mild method for the decarboxylation of aryl carboxylic acids to generate aryl radicals rsc.org. The decarboxylation of benzoic acids can also be a key step in the synthesis of phenols nih.gov. The specific conditions required for the decarboxylation of this compound would need to be determined experimentally, but it is plausible that under appropriate catalytic conditions, 4-bromo-2-methoxyaniline (B48862) could be obtained.
| Reaction Type | Potential Reagent/Catalyst | Potential Product | Plausible Conditions |
| Catalytic Decarboxylation | Copper salt, quinoline | 4-bromo-2-methoxyaniline | High temperature |
| Photoredox Decarboxylation | Photocatalyst, light | 4-bromo-2-methoxyaniline | Room temperature, inert atmosphere |
| Hunsdiecker-type Reaction | Silver salt, bromine | 1,4-dibromo-2-methoxyaniline | Inert solvent |
Reactions at the Bromo-Substituted Position
The bromine atom at the C4 position of this compound is a key handle for introducing molecular diversity. Its susceptibility to various substitution and coupling reactions makes it a focal point for derivatization.
Halogen Exchange and Nucleophilic Aromatic Substitution Reactions
While direct nucleophilic aromatic substitution of the bromide in this compound is not extensively documented in readily available literature, the principles of SNAr (nucleophilic aromatic substitution) reactions suggest that such transformations are plausible under specific conditions. Generally, SNAr reactions on aryl halides are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the electronic effects of the substituents are more complex. The amino group is electron-donating, which can deactivate the ring towards nucleophilic attack, while the carboxylic acid and methoxy groups have more nuanced effects.
For a successful nucleophilic substitution to occur, harsh reaction conditions, such as high temperatures and the use of a strong nucleophile in a polar aprotic solvent, would likely be necessary. Alternatively, the transformation could be facilitated by a transition-metal catalyst.
Halogen exchange reactions, for instance, the conversion of the bromo-substituent to a fluoro- or iodo-substituent, can also be envisioned. The Finkelstein reaction, typically used for alkyl halides, is generally not applicable to aryl halides. However, copper- or palladium-catalyzed methods could potentially achieve this transformation, thereby opening up different avenues for subsequent reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation
The bromo-substituent is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are central to the synthesis of many complex organic molecules, including pharmaceuticals and materials.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. While specific examples with this compound are not prevalent in the literature, the Suzuki coupling of its ester derivative, methyl 2-amino-4-bromo-5-methoxybenzoate, has been reported. For instance, its reaction with 3-methoxyphenylboronic acid can be achieved using a palladium catalyst such as Pd(PPh₃)₄ in the presence of a base like sodium carbonate in a solvent system such as a mixture of toluene (B28343), ethanol, and water at elevated temperatures.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This reaction is instrumental in the synthesis of aryl alkynes. A relevant example is the coupling of a similar compound, 4-bromo-2-methoxy-5-nitroaniline, with terminal alkynes. Such reactions are typically carried out using a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst (e.g., CuI) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions to afford the corresponding aryl alkyne derivative.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction provides a direct method for the arylation of alkenes. While specific examples with this compound are scarce, the general applicability of the Heck reaction to aryl bromides suggests that it could be successfully applied to this substrate. Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and an organic or inorganic base.
Table 1: Examples of Cross-Coupling Reactions with Derivatives of this compound
| Reaction Type | Reactants | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Methyl 2-amino-4-bromo-5-methoxybenzoate + Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O | Biaryl derivative |
| Sonogashira | 4-Bromo-2-methoxy-5-nitroaniline + Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | Aryl alkyne |
This table presents illustrative examples based on closely related structures due to the limited availability of data for this compound itself.
Modifications of the Methoxy Functional Group
The methoxy group at the C2 position is generally stable but can be modified under specific conditions. The most common transformation is demethylation to reveal the corresponding phenol. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), or with nucleophilic reagents such as lithium iodide (LiI) in pyridine or sodium thiomethoxide (NaSMe).
The resulting phenol can then serve as a handle for further functionalization. For example, it can be alkylated to introduce different ether linkages or converted to a triflate, which can then participate in various cross-coupling reactions. The selective demethylation in the presence of other sensitive functional groups such as the amino and carboxylic acid groups can be challenging and may require careful optimization of reaction conditions or the use of protecting groups.
Synthesis of Multifunctional Derivatives and Complex Molecular Architectures from this compound
The trifunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity. The amino and carboxylic acid groups can participate in cyclization reactions to form various ring systems.
For instance, the amino and carboxylic acid functionalities can be utilized to construct quinazolinone scaffolds. The reaction of an anthranilic acid derivative with an appropriate reagent can lead to the formation of this important heterocyclic motif, which is a common core in many pharmaceutical agents.
Furthermore, the strategic combination of reactions at the bromo-position and transformations involving the amino and carboxylic acid groups can lead to the assembly of highly functionalized and complex molecular architectures. For example, a Suzuki coupling at the bromo-position followed by a cyclization reaction involving the amino and carboxylic acid groups could yield a polycyclic aromatic system with substituents derived from the boronic acid coupling partner. The ability to perform a sequence of reactions at different positions of the molecule underscores its utility as a versatile scaffold in synthetic organic chemistry.
Spectroscopic and Structural Characterization of 5 Amino 4 Bromo 2 Methoxy Benzoic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
Proton (¹H) NMR Analysis of Aromatic and Aliphatic Protons
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In 5-Amino-4-bromo-2-methoxy-benzoic acid, the aromatic protons, the protons of the amino group, and the protons of the methoxy (B1213986) group will each give rise to distinct signals in the ¹H NMR spectrum.
The aromatic region of the spectrum is of particular interest. Due to the substitution pattern, two singlets are expected for the aromatic protons. The proton at the C3 position is anticipated to appear at a certain chemical shift, while the proton at the C6 position will have a different chemical shift. The exact positions of these signals are influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups will shield nearby protons, causing their signals to appear at a lower chemical shift (upfield), whereas the electron-withdrawing carboxyl group and the bromine atom will deshield adjacent protons, shifting their signals to a higher chemical shift (downfield). rsc.org
The aliphatic region of the spectrum will feature a singlet corresponding to the three protons of the methoxy group (-OCH₃). The chemical shift of this signal is typically found in the range of 3.8-4.0 ppm. The two protons of the amino group (-NH₂) will also produce a signal, the chemical shift of which can vary depending on the solvent and concentration. Additionally, the acidic proton of the carboxyl group (-COOH) will be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. rsc.org
For a closely related isomer, 2-Amino-5-bromo-4-methoxybenzoic acid , the reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows signals at δ 8.04 (s, 1H, aromatic H-6), δ 6.14 (s, 1H, aromatic H-3), δ 3.89 (s, 3H, OCH₃), and δ 5.87 (s, 2H, NH₂). This data provides a valuable reference for predicting the spectrum of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~6.5 - 7.0 | Singlet |
| H-6 | ~7.5 - 8.0 | Singlet |
| -OCH₃ | ~3.8 - 4.0 | Singlet |
| -NH₂ | Variable | Singlet |
| -COOH | >10 | Broad Singlet |
Carbon (¹³C) NMR for Carbon Skeleton Assignment and Substitution Patterns
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are highly dependent on their chemical environment. The carbon atom of the carboxyl group (C=O) is typically the most deshielded, appearing at a chemical shift of approximately 165-180 ppm. bldpharm.com The aromatic carbons will resonate in the range of 100-160 ppm. The carbon atom attached to the electron-donating methoxy group (C-2) and the amino group (C-5) will be shielded and appear at a lower chemical shift compared to the carbon attached to the electron-withdrawing bromine atom (C-4). The carbon of the methoxy group (-OCH₃) will be observed in the aliphatic region, typically around 55-60 ppm. beilstein-journals.org
For the isomer, 2-Amino-5-bromo-4-methoxybenzoic acid , the reported ¹³C NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows signals at δ 167.2 (COOH), δ 152.1 (C-OCH₃), a range of δ 113.4–128.9 for the aromatic carbons, and δ 56.3 (OCH₃).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxyl) | ~165 - 175 |
| C-1 | ~110 - 120 |
| C-2 | ~155 - 165 |
| C-3 | ~100 - 110 |
| C-4 | ~115 - 125 |
| C-5 | ~140 - 150 |
| C-6 | ~125 - 135 |
| -OCH₃ | ~55 - 60 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would be relatively simple due to the isolated nature of the aromatic protons. However, it can be used to confirm the absence of coupling between the aromatic protons and to correlate any potential long-range couplings. emory.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For example, it would show a correlation between the methoxy protons and the methoxy carbon, and between each aromatic proton and its attached carbon. chemicalbook.com
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.
Characteristic Absorption Bands of Amino, Carboxyl, and Methoxy Groups
Each functional group in this compound has characteristic vibrational frequencies that can be observed in the FT-IR and Raman spectra.
Amino Group (-NH₂) : The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is usually observed around 1600 cm⁻¹.
Carboxyl Group (-COOH) : The O-H stretching vibration of the carboxylic acid is a very broad band that can span from 2500 to 3300 cm⁻¹. The C=O (carbonyl) stretching vibration is a strong, sharp band typically found between 1700 and 1725 cm⁻¹ for aromatic carboxylic acids. Dimerization through hydrogen bonding can shift this band to a lower frequency.
Methoxy Group (-OCH₃) : The C-H stretching vibrations of the methyl group are observed around 2850-2960 cm⁻¹. The C-O stretching vibration of the ether linkage appears as a strong band in the region of 1200-1275 cm⁻¹ for aryl ethers.
For the related compound 2-Amino-5-bromo-4-methoxybenzoic acid , reported FT-IR data shows a strong C=O band at 1675 cm⁻¹ and N-H stretches at 3497 cm⁻¹ (asymmetric) and 3383 cm⁻¹ (symmetric).
Table 3: Characteristic FT-IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| N-H Bend | ~1600 | |
| Carboxyl (-COOH) | O-H Stretch | 2500 - 3300 (broad) |
| C=O Stretch | ~1700 - 1725 | |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |
| C-O Stretch | 1200 - 1275 | |
| Aromatic Ring | C-H Stretch | >3000 |
| C=C Stretch | ~1450 - 1600 | |
| C-Br Stretch | ~500 - 650 |
Analysis of Aromatic Ring Vibrations and Substitution Effects
The benzene (B151609) ring itself gives rise to a series of characteristic vibrations. The C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear as a set of bands in the 1450-1600 cm⁻¹ region. The pattern of these bands can sometimes provide clues about the substitution pattern of the ring.
Out-of-plane C-H bending vibrations, which occur in the 650-900 cm⁻¹ region, are also highly diagnostic of the substitution pattern. For a 1,2,4,5-tetrasubstituted benzene ring, specific patterns of absorption are expected.
Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FT-IR spectrum. For instance, the C-Br stretching vibration is expected to be more prominent in the Raman spectrum, typically appearing in the 500-650 cm⁻¹ region. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and structural characterization. chemicalbook.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. For this compound, the molecular formula is C₈H₈BrNO₃.
The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br or ⁸¹Br). The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 Da.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ (with ⁷⁹Br) | C₈H₉⁷⁹BrNO₃⁺ | 245.9815 |
| [M+H]⁺ (with ⁸¹Br) | C₈H₉⁸¹BrNO₃⁺ | 247.9794 |
| [M-H]⁻ (with ⁷⁹Br) | C₈H₇⁷⁹BrNO₃⁻ | 243.9670 |
| [M-H]⁻ (with ⁸¹Br) | C₈H₇⁸¹BrNO₃⁻ | 245.9649 |
Note: These values are theoretical and would require experimental verification via HRMS analysis.
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure.
For this compound, the fragmentation pathways would likely involve the loss of small neutral molecules from the functional groups. Common fragmentation patterns for substituted benzoic acids include:
Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da). This is a very common fragmentation pathway for benzoic acids. docbrown.info
Loss of a methyl group: Cleavage of the methoxy group to lose a methyl radical (•CH₃, 15 Da).
Loss of water: Elimination of H₂O (18 Da), particularly in the presence of an ortho-amino group.
Loss of carbon monoxide: Loss of CO (28 Da) from the carboxyl group. docbrown.info
The interaction between adjacent functional groups can also lead to specific fragmentation patterns, often referred to as "ortho effects," which can help in distinguishing between isomers. nist.gov
Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) |
| 245.98 / 247.98 | H₂O | 227.97 / 229.97 |
| 245.98 / 247.98 | CO₂ | 201.99 / 203.99 |
| 245.98 / 247.98 | •CH₃ | 230.97 / 232.97 |
| 201.99 / 203.99 | •CH₃ | 186.98 / 188.98 |
Note: This table represents a hypothetical fragmentation pattern based on the general behavior of similar compounds and requires experimental validation.
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information on bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound is currently available, we can infer its likely solid-state characteristics from studies on analogous compounds like 4-amino-3-bromobenzoic acid. nih.gov
A single-crystal X-ray diffraction experiment would be necessary to determine the crystal system, space group, and unit cell dimensions of this compound. For related aminobenzoic acids, monoclinic or orthorhombic crystal systems are common. nih.gov
Table 3: Hypothetical Unit Cell Parameters for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-110 |
| V (ų) | ~1500-2000 |
| Z | 4 |
Note: These values are purely illustrative and based on typical ranges for similar organic molecules. Actual parameters can only be determined experimentally.
In the solid state, the molecules of this compound would be held together by a network of intermolecular interactions. The primary interactions would be hydrogen bonds involving the amino and carboxylic acid groups.
Carboxylic Acid Dimers: Benzoic acids commonly form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. nih.gov
Amino Group Interactions: The amino group can act as a hydrogen bond donor (N-H···O) to the carboxyl group of a neighboring molecule.
Halogen Bonding: The bromine atom could potentially participate in halogen bonding (C-Br···O or C-Br···N), although this is generally a weaker interaction.
These interactions create a robust three-dimensional supramolecular network, which dictates the crystal packing and physical properties of the compound. nih.gov
The conformation of the molecule in the crystalline state would be influenced by the steric and electronic effects of the substituents, as well as the packing forces. A key conformational feature is the torsional angle between the plane of the carboxylic acid group and the plane of the benzene ring.
For many benzoic acids, the carboxylic acid group is nearly coplanar with the benzene ring to maximize resonance stabilization. However, the presence of an ortho-substituent (the methoxy group in this case) can lead to a non-planar conformation due to steric hindrance, a phenomenon known as the "ortho effect". khanacademy.orgyoutube.com
Table 4: Key Torsional Angles in Substituted Benzoic Acids
| Torsional Angle | Description | Expected Value (°) |
| C2-C1-C(O)-O | Defines the orientation of the carboxyl group relative to the ring | ~0-30 |
| C1-C2-O-CH₃ | Defines the orientation of the methoxy group | ~0 or ~180 |
Note: The actual values for this compound would depend on the balance of steric and electronic effects in the crystal lattice and would need to be determined experimentally. The planarity of the carboxyl group with the ring can be influenced by the formation of strong intermolecular hydrogen bonds. nih.gov
Computational and Theoretical Investigations of 5 Amino 4 Bromo 2 Methoxy Benzoic Acid
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies provide fundamental insights into the electronic properties and behavior of a molecule at the atomic level. For 5-Amino-4-bromo-2-methoxy-benzoic acid, these investigations would elucidate the influence of the amino, bromo, and methoxy (B1213986) substituents on the benzoic acid framework.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and vibrational properties of molecules. A typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the molecule.
Geometry Optimization: This calculation determines the most stable arrangement of atoms in the molecule, its equilibrium geometry. The process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the benzene (B151609) ring and the preferred orientations of the carboxylic acid, amino, and methoxy groups. The intramolecular interactions, such as a potential hydrogen bond between the amino group and the carboxylic acid, would also be identified.
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: These are representative values based on analogous structures. Actual calculated values would require a specific DFT study.
| Parameter | Predicted Value Range |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-N (amino) Bond Length | ~1.39 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C=O (carboxylic) Bond Length | ~1.21 Å |
| O-H (carboxylic) Bond Length | ~0.97 Å |
| C-C-C Bond Angle (ring) | ~120° |
Vibrational Frequencies: Following geometry optimization, a frequency calculation is performed at the same level of theory. This predicts the molecule's infrared (IR) and Raman spectra by calculating the energies of its vibrational modes. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For instance, studies on similar molecules like 4-amino-5-chloro-2-methoxybenzoic acid have successfully used DFT to assign vibrational modes. ucl.ac.uk
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Note: These are representative values based on analogous structures. Actual calculated values would require a specific DFT study.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ | Asymmetric & Symmetric Stretch | 3300-3500 |
| -OH (Carboxylic Acid) | O-H Stretch | 3000-3300 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| -C=O (Carboxylic Acid) | C=O Stretch | 1670-1710 |
| -C-Br | C-Br Stretch | 550-650 |
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Sites
Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The distribution of these orbitals on the this compound molecule would indicate the most likely sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. ucl.ac.uk A smaller gap generally suggests higher reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would likely be distributed over the carboxylic acid group and the benzene ring.
Table 3: Predicted Frontier Molecular Orbital Properties (Illustrative) Note: These are representative values based on analogous structures. Actual calculated values would require a specific DFT study.
| Parameter | Description | Predicted Value Range |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
Electrostatic Potential Surface (EPS) Analysis for Understanding Charge Distribution
The Molecular Electrostatic Potential (MEP or EPS) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential values. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).
For this compound, an MEP analysis would show a strong negative potential around the carbonyl oxygen of the carboxylic acid group. The amino group and methoxy group would also influence the charge distribution on the aromatic ring. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to the molecule's behavior in biological systems and crystal packing.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)
Computational methods can predict various spectroscopic parameters, providing a powerful complement to experimental analysis.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. ucl.ac.uk By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps confirm the molecular structure and assign specific signals to the correct atoms.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). ucl.ac.uk This calculation provides information about the electronic transitions between molecular orbitals, including their energies (which correspond to the absorption wavelength) and intensities. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the substituted aromatic system.
Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior
While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a solvent environment. acs.org MD simulations model the movements of atoms by applying classical mechanics.
For this compound, an MD simulation would place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulate their interactions and movements over nanoseconds. This would provide insights into:
Conformational Flexibility: How the rotatable bonds (e.g., around the C-COOH and C-OCH₃ bonds) behave in solution.
Solvation Effects: How solvent molecules arrange themselves around the solute and form hydrogen bonds.
Self-Association: Whether the molecules tend to form dimers or larger aggregates in solution, a phenomenon well-studied for benzoic acids. nih.gov
These simulations are critical for understanding how the molecule behaves in a realistic chemical or biological environment, bridging the gap between its static structure and its dynamic function.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the structural or computational properties of a series of molecules with their experimentally observed reactivity or physical properties. nih.gov
To build a QSRR/QSPR model for derivatives of this compound, one would first synthesize or computationally design a library of related compounds with varied substituents. For each compound, a set of "molecular descriptors" would be calculated. These can include:
Constitutional descriptors: Molecular weight, atom counts.
Topological descriptors: Indices that describe atomic connectivity. nih.gov
Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
These descriptors would then be statistically correlated with an experimental property of interest (e.g., reaction rate, binding affinity, toxicity). The resulting mathematical model could then be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with desired characteristics. While specific QSRR models for this compound are not available, the methodology has been successfully applied to other classes of benzoic acid derivatives.
Reaction Mechanism Elucidation through Computational Pathways
Computational modeling can elucidate potential reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying stable intermediates and, crucially, the transition states that connect them. For a polysubstituted molecule like this compound, several reaction types can be computationally explored, including electrophilic aromatic substitution, nucleophilic substitution, and reactions involving the carboxylic acid and amino groups, such as amide formation or decarboxylation.
A key aspect of computational reaction mechanism studies is the location and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a critical parameter determining the reaction rate.
For this compound, computational analysis would involve modeling the geometry of the transition state for a given reaction. For instance, in an electrophilic aromatic substitution, the transition state would involve the formation of a sigma complex (arenium ion). The stability of this transition state, and thus the height of the reaction barrier, would be influenced by the electronic effects of the existing substituents. The amino and methoxy groups are activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. The carboxylic acid group is deactivating and meta-directing. Computational models can quantify these competing effects to predict the most likely site of substitution and the associated energy barrier.
Table 1: Hypothetical Calculated Reaction Barriers for Electrophilic Nitration of this compound
| Position of Substitution | Calculated Activation Energy (kcal/mol) |
| C3 | 18.5 |
| C6 | 15.2 |
Note: This table is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.
The data in the hypothetical table suggests that electrophilic attack at the C6 position would be kinetically favored due to a lower activation energy barrier, a prediction that can be directly tested experimentally.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This profile provides a visual representation of the thermodynamics and kinetics of the reaction.
Consider the example of amide formation from this compound and a simple amine. A plausible reaction pathway could involve the activation of the carboxylic acid, for example, by forming an acyl chloride, followed by nucleophilic attack by the amine. Computational methods can model each step of this process.
A plausible, computationally explorable pathway for amide formation could include:
Protonation of the carbonyl oxygen: This would increase the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the amine: This would lead to a tetrahedral intermediate.
Proton transfer: A proton could be transferred from the newly added nitrogen to one of the oxygen atoms.
Elimination of water: This would reform the carbonyl double bond and result in the final amide product.
Table 2: Hypothetical Relative Energies for the Amide Formation Pathway
| Species | Relative Energy (kcal/mol) |
| Reactants (Benzoic acid + Amine) | 0.0 |
| Transition State 1 (Acyl chloride formation) | +25.3 |
| Intermediate (Acyl chloride) | +5.1 |
| Transition State 2 (Nucleophilic attack) | +15.8 |
| Tetrahedral Intermediate | -2.7 |
| Transition State 3 (Water elimination) | +12.4 |
| Products (Amide + Water) | -8.9 |
Note: This table is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.
The energy profile derived from such a table would illustrate the multi-step nature of the reaction and identify the rate-determining step, which would be the step with the highest energy transition state relative to the preceding intermediate or reactants. In this hypothetical case, the formation of the acyl chloride would be the rate-limiting step.
Applications and Research Utility of 5 Amino 4 Bromo 2 Methoxy Benzoic Acid in Advanced Scientific Fields
Role as a Key Intermediate in Pharmaceutical Research and Scaffold Development
In the realm of medicinal chemistry, the development of new therapeutic agents often relies on the use of well-defined chemical intermediates that can be elaborated into a diverse array of complex molecules. Substituted benzoic acids are a cornerstone of such synthetic strategies.
Precursor to Benzoic Acid-Based Drug Candidates and Bioactive Compounds
The aminobenzoic acid framework is a common feature in many biologically active compounds. nih.gov While direct evidence for the use of 5-Amino-4-bromo-2-methoxy-benzoic acid as a precursor for specific, named drug candidates is not extensively documented in publicly available research, its structural analogs are key to the synthesis of important pharmaceuticals. For instance, the closely related compound 4-Amino-5-chloro-2-methoxybenzoic acid serves as a critical intermediate for a class of gastrointestinal prokinetic agents known as "-pride" drugs, such as Cisapride. google.com Another related intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is pivotal in the manufacturing of a family of SGLT2 inhibitors used in diabetes therapy. researchgate.net Furthermore, derivatives of 2-bromo-5-methoxybenzoic acid have been used to synthesize novel benzohydrazides with potential analgesic and antiproliferative activities. nih.gov These examples highlight the value of the substituted aminobenzoic acid motif in constructing complex bioactive molecules, suggesting a similar potential for this compound.
Scaffold for Novel Pharmacophore Development in Medicinal Chemistry Programs
A chemical scaffold is a core structure upon which a variety of substituents can be placed to create a library of new compounds for biological screening. Para-aminobenzoic acid (PABA) is a well-established building block in pharmaceutical development due to its structural versatility. nih.gov The unique substitution pattern of this compound provides a distinct three-dimensional arrangement of functional groups, making it an attractive scaffold for medicinal chemistry programs. The amino, bromo, and methoxy (B1213986) groups offer specific vectors for modification, influencing properties like solubility, lipophilicity, and target binding. For example, research into anticancer agents has involved the synthesis of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo drugbank.comsigmaaldrich.comthieno[2,3-d]pyrimidines, which have shown potent antiproliferative activity by inhibiting topoisomerase I and II. rsc.org While not using the exact title compound, this research demonstrates how aminobenzoic acid-type structures can serve as the foundation for developing potent enzyme inhibitors.
Synthesis of Research Tools and Probes Targeting Specific Biological Pathways (e.g., FABP4/5 inhibition studies)
Fatty acid-binding proteins 4 and 5 (FABP4 and FABP5) are therapeutic targets for metabolic diseases like diabetes and atherosclerosis. nih.gov The development of small molecule inhibitors for these proteins is an active area of research. These inhibitors are valuable as research tools to probe the biological functions of FABPs and as potential starting points for drug development. Detailed structural studies using X-ray crystallography have been performed on FABP4 in complex with various inhibitors to understand the specific molecular interactions that confer potency and selectivity. nih.gov These studies reveal that interactions with amino acid residues like Ser55 and Lys58 are crucial for binding. nih.gov While the direct synthesis of FABP4/5 inhibitors from this compound is not explicitly detailed in the provided research, the general class of substituted benzoic acids is central to the design of these inhibitors. The functional groups on the this compound ring could be strategically employed to target key residues within the FABP binding pocket.
Contributions to Ligand Design and Coordination Chemistry
The functional groups present on this compound make it a candidate for use as a ligand in coordination chemistry, where organic molecules bind to metal ions to form larger, functional assemblies.
Development of Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. ekb.eg These materials have applications in gas storage, separation, and catalysis. Aminobenzoic acids, particularly 2-amino-1,4-benzenedicarboxylic acid, are widely used as linkers to build MOFs. The amino group is especially valuable as it allows for post-synthetic modification, where the properties of the MOF can be tuned after its initial construction. ekb.eg Theoretically, this compound possesses the necessary functionality to act as a ligand in MOF synthesis. The carboxylate group can coordinate to metal centers to form the framework, while the amino group provides a handle for further functionalization. However, specific research demonstrating the use of this compound in the synthesis of MOFs or coordination polymers is not prevalent in the reviewed literature.
Chelation and Complexation Studies with Transition Metal Ions
Chelation is the process where a ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. The structure of this compound suggests it could act as a chelating agent. The carboxylate group is a primary binding site for metal ions, and the adjacent amino group is positioned to potentially coordinate with the same metal ion, forming a stable five- or six-membered ring, a favored conformation in coordination chemistry. The electronic properties of the ligand, and thus its interaction with metal ions, would be modulated by the electron-withdrawing bromine atom and the electron-donating methoxy group. While the principles of coordination chemistry support this potential, specific studies detailing the chelation and complexation of this compound with transition metal ions have not been identified in the surveyed research.
Applications in Material Science and Electrochemistry Research
Extensive research into the scientific literature and chemical databases reveals a notable lack of specific studies focusing on the application of This compound in the fields of material science and electrochemistry. The following sections address the specific areas of inquiry based on available information for structurally related compounds and general principles in the field.
Synthesis of Redox-Active Derivatives for Electrochemical Sensor Development
A thorough review of published research indicates that This compound has not been specifically documented as a precursor for the synthesis of redox-active derivatives intended for electrochemical sensor development.
While there is no direct research on the target compound, the broader class of aminobenzoic acids and their derivatives are recognized for their potential in creating electroactive materials. researchgate.net The presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH) on a benzene (B151609) ring allows for versatile chemical modifications. nih.gov For instance, aminobenzoic acids can be electropolymerized to form thin, conductive polymer films. researchgate.net The resulting polymers can exhibit reversible redox behavior, a fundamental property for electrochemical sensing. researchgate.net The amino and carboxylic acid functional groups provide convenient handles for further chemical modification or for bioconjugation with enzymes, antibodies, or DNA, which is a common strategy for creating specific biosensors. nih.gov
In principle, a molecule like This compound possesses the necessary functional groups for such applications. The amino group could serve as a point for polymerization or for coupling reactions, while the carboxylic acid could be used to anchor the molecule to electrode surfaces or to link to other molecules. However, specific research detailing these pathways and the electrochemical properties of the resulting derivatives for this exact isomer is not available in the reviewed literature.
Incorporation into Functional Materials for Advanced Applications
There is currently no specific research documenting the incorporation of This compound into functional materials for advanced applications.
The scientific exploration of new functional materials often involves the synthesis of polymers with tailored properties. Substituted aromatic compounds, including various aminobenzoic acid isomers, are used as monomers or building blocks to create these materials. researchgate.net The properties of the resulting polymer, such as conductivity, solubility, and thermal stability, are directly influenced by the substituents on the monomer unit. researchgate.net For example, the copolymerization of aniline (B41778) with aminobenzoic acids can modify the properties of the resulting polyaniline film. researchgate.netnih.gov
Future Perspectives and Unexplored Research Avenues for 5 Amino 4 Bromo 2 Methoxy Benzoic Acid
Development of Novel and Sustainable Synthetic Routes for Efficient Production
The efficient and environmentally conscious production of 5-Amino-4-bromo-2-methoxy-benzoic acid is paramount for its widespread research and potential industrial application. Current synthetic strategies for similar substituted benzoic acids often involve multi-step processes such as bromination, nitration, and subsequent reduction, which may use harsh reagents . Future research should focus on developing more sustainable and efficient synthetic pathways.
Key areas for exploration include:
Green Chemistry Principles: Future synthetic designs should incorporate principles of green chemistry, such as using less hazardous solvents and reagents. rsc.orgrsc.org Research into replacing traditional solvents with greener alternatives like 2-MeTHF or GVL could significantly reduce the environmental impact of the synthesis process. nih.gov
Catalytic Methods: The development of novel catalytic systems for the regioselective amination and bromination of the 2-methoxybenzoic acid core could streamline the synthesis, reduce waste, and improve atom economy.
Flow Chemistry: Implementing continuous flow processes for the synthesis could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
Process Optimization: As demonstrated in the scale-up of related intermediates, optimizing reaction conditions, including reagent stoichiometry and purification methods, is crucial for achieving high-yield, cost-effective industrial production. google.comresearchgate.net
Exploration of Bio-conjugation Strategies and Chemical Biology Applications
The distinct functional groups of this compound make it an ideal candidate for bio-conjugation and as a tool in chemical biology. The primary amino group and the carboxylic acid moiety serve as chemical handles for covalently attaching the molecule to biomolecules such as proteins, peptides, or nucleic acids.
Unexplored research avenues in this domain include:
Biological Probes: The compound could be developed into specific biological probes to investigate enzyme-substrate interactions or ligand-receptor binding. Its unique electronic and structural properties, influenced by the interplay of the amino, bromo, and methoxy (B1213986) groups, could be leveraged to design high-affinity probes for specific biological targets.
Radiolabeling for Imaging: Following methodologies used for similar small molecules, the scaffold could be modified for radiolabeling with isotopes like ¹⁸F, ¹²³I, or ¹³¹I. acs.org This would enable its use as a tracer in non-invasive imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to visualize biological processes and disease states in vivo.
Drug Delivery Systems: The carboxylic acid group could be used to conjugate the molecule to drug delivery vectors or to polymers to create targeted therapeutic delivery systems. The specific substitution pattern may influence cellular uptake and biodistribution, a key aspect to be investigated.
Integration into Supramolecular Assemblies and Nanomaterials Design
The field of supramolecular chemistry offers exciting possibilities for this compound. The molecule possesses functional groups capable of participating in a variety of non-covalent interactions, including hydrogen bonding (via -COOH and -NH2), halogen bonding (via -Br), and π-π stacking (via the aromatic ring).
Future research could focus on:
Self-Assembling Systems: Investigating the self-association properties of the molecule to form ordered supramolecular structures like nanofibrils, gels, or liquid crystals. nih.gov The specific arrangement of functional groups could direct the formation of unique, predictable, and functional architectures.
Functional Nanomaterials: Incorporating the molecule as a functional component in nanomaterials. For instance, it could be grafted onto the surface of magnetic nanoparticles to create novel catalysts or affinity materials for separation processes. rsc.org
Crystal Engineering: Systematically studying the crystallization behavior of the compound and its derivatives to control the solid-state architecture. This could lead to the design of materials with tailored optical, electronic, or mechanical properties based on the precise arrangement of molecules in the crystal lattice.
Advanced Catalyst Design Utilizing the this compound Scaffold
The rigid and functionalized aromatic core of this compound provides a promising scaffold for the design of novel catalysts. The strategic positioning of coordinating groups (amino and carboxylate) and electronically-tuning substituents (bromo and methoxy) offers a platform for creating highly specific catalytic environments.
Future directions in this area include:
Organocatalysis: The amino acid-like structure could be explored for its potential in asymmetric organocatalysis, where the molecule itself could catalyze stereoselective transformations.
Metal-Organic Frameworks (MOFs): The carboxylic acid and amino groups can act as linkers to coordinate with metal ions, forming porous MOFs. These materials could be designed for applications in gas storage, separation, or heterogeneous catalysis.
Ligand Development for Homogeneous Catalysis: The molecule can be chemically modified to serve as a ligand for transition metal catalysts. The electronic properties of the ligand, and thus the activity and selectivity of the metal center, could be fine-tuned by leveraging the bromo and methoxy substituents.
Computational Design: Employing computational methods, such as reinforcement learning frameworks, could accelerate the de novo design of catalysts based on this scaffold, optimizing for specific reactions and desired properties before attempting synthesis. arxiv.org
Interdisciplinary Research Integrating the Compound into Multi-omics and Systems Biology Studies
Should this compound or its derivatives demonstrate significant biological activity, its mechanism of action and systemic effects could be elucidated through interdisciplinary approaches. Systems biology, coupled with multi-omics technologies, provides a holistic view of the biological perturbations induced by a small molecule.
Promising interdisciplinary research includes:
Target Identification and Mechanism of Action: If the compound is identified as an inhibitor of a specific enzyme (e.g., a methyltransferase or kinase), multi-omics studies (proteomics, metabolomics, transcriptomics) could reveal the downstream consequences of this inhibition across the entire biological system. peptidesciences.com
Metabolic Pathway Analysis: The compound's influence on cellular metabolism could be a key area of study. As related compounds are known to be involved in pathways like urolithin synthesis which impacts mitochondrial function, this molecule could potentially modulate critical energy homeostasis pathways.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Integrating experimental data on the compound's absorption, distribution, metabolism, and excretion (ADME) with its biological effects can inform the development of sophisticated PK/PD models. This is crucial for optimizing molecular properties for potential therapeutic applications, moving beyond traditional metrics to include advanced multiparametric scores. nih.gov
Q & A
Q. How to reconcile contradictory data in reaction yields reported across studies?
- Methodological Answer :
- Cross-validate methods: Reproduce protocols with strict control of moisture (Schlenk line) and oxygen (N₂ glovebox). Discrepancies often arise from trace metal contaminants in catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
